molecular formula C15H19N3O3 B12486821 N'-cyclooctylidene-4-nitrobenzohydrazide

N'-cyclooctylidene-4-nitrobenzohydrazide

Cat. No.: B12486821
M. Wt: 289.33 g/mol
InChI Key: OHBKTRADQPEEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-cyclooctylidene-4-nitrobenzohydrazide: is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a cyclooctylidene group attached to a 4-nitrobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclooctylidene-4-nitrobenzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with cyclooctanone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for N’-cyclooctylidene-4-nitrobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-cyclooctylidene-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’-cyclooctylidene-4-nitrobenzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-cyclooctylidene-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The nitro group and hydrazide moiety play crucial roles in its activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

N’-cyclooctylidene-4-nitrobenzohydrazide can be compared with other similar compounds, such as:

    N’-cyclohexylidene-4-nitrobenzohydrazide: Similar structure but with a cyclohexylidene group instead of a cyclooctylidene group.

    4-nitrobenzohydrazide: Lacks the cyclooctylidene group, making it less complex.

    N’-cycloheptylidene-4-nitrobenzohydrazide: Contains a cycloheptylidene group, offering different steric and electronic properties.

The uniqueness of N’-cyclooctylidene-4-nitrobenzohydrazide lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

N-(cyclooctylideneamino)-4-nitrobenzamide

InChI

InChI=1S/C15H19N3O3/c19-15(12-8-10-14(11-9-12)18(20)21)17-16-13-6-4-2-1-3-5-7-13/h8-11H,1-7H2,(H,17,19)

InChI Key

OHBKTRADQPEEPK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.